S6K1 Kinase Inhibition: N1-Cyclopropyl vs. N1-Phenyl Benzimidazole IC50 Head-to-Head Comparison
In a systematic study of C-5 and C-7 substituted benzimidazoles as ribosomal S6 kinase 1 (S6K1) inhibitors, the N1-cyclopropyl-substituted analog (compound 20c) exhibited an IC50 of 334 ± 25.1 nM. This represents a 4.9-fold improvement over the structurally comparable N1-phenyl analog (compound 20b), which showed an IC50 of 1640 ± 530 nM under identical assay conditions. The N1-cyclopropyl analog also demonstrated competitive ligand efficiency (LE = 0.45) relative to the most potent analog in the series (20a, R1 = Br, IC50 = 66.4 ± 5.6 nM, LE = 0.55), consistent with favorable binding thermodynamics conferred by the cyclopropyl group within the kinase ATP-binding pocket [1].
| Evidence Dimension | S6K1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 334 ± 25.1 nM (compound 20c, N1-cyclopropyl benzimidazole carbaldehyde-based scaffold) |
| Comparator Or Baseline | IC50 = 1640 ± 530 nM (compound 20b, N1-phenyl analog); IC50 = 66.4 ± 5.6 nM (compound 20a, R1 = Br benchmark) |
| Quantified Difference | 4.9-fold more potent than N1-phenyl analog (334 nM vs. 1640 nM) |
| Conditions | Mobility shift assay; triplicate measurements; recombinant S6K1 enzyme |
Why This Matters
The N1-cyclopropyl group confers a nearly 5-fold S6K1 potency advantage over the N1-phenyl analog, establishing this scaffold as the preferred N1-substitution for S6K1-targeted benzimidazole lead optimization campaigns.
- [1] Bandyopadhyay, D. et al. (2014). 'The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design.' J. Med. Chem., 57(3), 1063-1078. PMC3858552. Table 5. View Source
